Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester
Description
Chemical Structure and Synthesis
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-yl)thio)-, ethyl ester (IUPAC name: ethyl [(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate) is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₂S₂ and a molar mass of 280.36 g/mol . The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a phenyl group and at the 2-position with a sulfanylacetate ethyl ester moiety.
Synthesis
The compound is synthesized via nucleophilic substitution of 2-chloro-5-phenyl-1,3,4-thiadiazole with ethyl thioglycolate (ethyl mercaptoacetate) in the presence of sodium hexamethyldisilazane (NaHMDS) as a base . This method ensures regioselective substitution at the sulfur atom, yielding the target ester with high purity .
Properties
CAS No. |
64145-10-4 |
|---|---|
Molecular Formula |
C12H12N2O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-14-13-11(18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
AOPZIMQUPVBBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazide derivatives undergo cyclization with carbon disulfide (CS₂) in alkaline conditions to form 1,3,4-thiadiazole rings. For example, hydrazine hydrate reacts with CS₂ in pyridine under reflux to yield 2,5-dimercapto-1,3,4-thiadiazole. Adapting this method, substituting hydrazine with phenyl-substituted thiosemicarbazides could generate the 5-phenyl variant. Typical conditions involve refluxing in pyridine for 5 hours, followed by acidification and recrystallization from ethanol.
Functionalization of Preformed Thiadiazoles
An alternative approach involves introducing the phenyl group post-cyclization. For instance, 2-amino-5-phenyl-1,3,4-thiadiazole may be treated with thiourea or phosphorus pentasulfide (P₂S₅) to convert the amino group to a thiol. However, this method requires optimization to avoid over-sulfidation or ring degradation.
Alkylation with Ethyl Chloroacetate
The critical step in synthesizing the target ester is the nucleophilic substitution of the thiol group in 5-phenyl-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate. This reaction proceeds under basic conditions to deprotonate the thiol, forming a thiolate ion that attacks the electrophilic carbon of ethyl chloroacetate.
Standard Alkylation Protocol
Reagents :
-
5-Phenyl-1,3,4-thiadiazole-2-thiol (1 equiv)
-
Ethyl chloroacetate (1.2 equiv)
-
Potassium hydroxide (KOH, 1.5 equiv)
-
Absolute ethanol (solvent)
Procedure :
-
Dissolve 5-phenyl-1,3,4-thiadiazole-2-thiol (10 mmol, 2.12 g) and KOH (15 mmol, 0.84 g) in 50 mL ethanol.
-
Stir at room temperature for 30 minutes to form the thiolate ion.
-
Add ethyl chloroacetate (12 mmol, 1.44 g) dropwise under reflux (78°C).
-
Reflux for 4–6 hours, monitoring via TLC for completion.
-
Cool the mixture, pour into ice water, and filter the precipitate.
Optimized Variations
-
Solvent Systems : Using ethanol-water mixtures (e.g., 67% ethanol) improves solubility of intermediates, reducing side reactions.
-
Stoichiometry : A 1:1.2 ratio of thiol to ethyl chloroacetate minimizes di-alkylation byproducts.
-
Temperature Control : Gradual heating to 50–80°C prevents exothermic decomposition.
Alternative Synthetic Pathways
Acetylation Followed by Alkylation
A patent method describes acetylation of 5-amino-2-mercapto-thiadiazoles before alkylation:
-
React 5-amino-2-mercapto-1,3,4-thiadiazole with acetic anhydride in glacial acetic acid to form 5-acetylamino-2-mercapto derivatives.
-
Alkylate with ethyl chloroacetate under similar conditions (KOH/ethanol).
While this pathway introduces an acetylamino group, adapting it for phenyl-substituted substrates may require protecting group strategies.
Oxidative Coupling with Mercaptans
In a niche approach, 5-phenyl-1,3,4-thiadiazole-2-thiol reacts with mercaptoethanol in the presence of H₂O₂ to form disulfide intermediates, which are subsequently esterified. However, this method complicates purity and is less efficient for large-scale synthesis.
Challenges and Mitigation Strategies
-
Byproduct Formation : Di-alkylation or oxidation to disulfides may occur. Remedies include strict anhydrous conditions and inert atmospheres.
-
Low Solubility : Recrystallization from 95% ethanol enhances purity but may reduce yield. Gradient crystallization (ethanol-water) balances recovery and purity.
-
Stereochemical Considerations : The thioether linkage is configurationally stable, but steric effects from the phenyl group may slow alkylation. Microwave-assisted synthesis could accelerate reaction kinetics.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Alkylation | 70–79% | High | Moderate |
| Acetylation-Alkylation | 65–72% | Medium | High |
| Oxidative Coupling | 50–60% | Low | Very High |
The direct alkylation route offers the best balance of efficiency and simplicity, making it the preferred industrial method.
Chemical Reactions Analysis
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds derived from thiadiazoles exhibit antimicrobial properties. A study showed that derivatives of ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-acetic acid possess activity against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and protein function.
Case Study :
A recent investigation into the synthesis of thiadiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The study utilized in vitro assays to determine minimum inhibitory concentrations (MICs), demonstrating that certain derivatives had MIC values as low as 10 µg/mL, indicating strong antimicrobial potential.
Agricultural Applications
Pesticide Development
The compound has shown promise in developing new pesticides due to its ability to inhibit specific enzymes in pests. The incorporation of thiadiazole moieties enhances the biological activity of agrochemicals.
Data Table: Efficacy of Thiadiazole Derivatives in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Whiteflies | 78 | |
| Compound C | Spider Mites | 90 |
Material Science
Polymer Additives
The use of ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-acetic acid ethyl ester as an additive in polymer formulations has been explored due to its stabilizing properties. It enhances thermal stability and mechanical strength in polymer matrices.
Case Study :
A study evaluated the impact of adding this compound to polyvinyl chloride (PVC). The results indicated improved thermal degradation temperatures and tensile strength compared to control samples without additives.
Mechanism of Action
The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cancer cell receptors can induce apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares ethyl [(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate with structurally related thiadiazole derivatives:
Physicochemical Properties
| Property | Ethyl [(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | Ethyl [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | Ethyl [(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
|---|---|---|---|
| logP | 3.2 | 2.8 | 3.6 |
| Melting Point | 98–100°C | 85–87°C | 112–114°C |
| Aqueous Solubility (mg/mL) | 0.15 | 0.35 | 0.08 |
| PSA | 96.2 Ų | 96.2 Ų | 96.2 Ų |
Q & A
Q. What synthetic routes are commonly used to prepare acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester?
The compound is synthesized via nucleophilic substitution reactions. A key method involves reacting 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives with ethyl chloroacetate in the presence of a base (e.g., NaOH). The reaction proceeds under reflux conditions in polar aprotic solvents like tetrahydrofuran (THF) or aqueous ethanol, yielding the ester product . Alternative routes include using sodium monochloroacetate in aqueous medium, followed by acidification to isolate intermediates .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on a combination of analytical techniques:
- IR spectroscopy identifies functional groups (e.g., C=O, S–S, and aromatic C–H stretches).
- H NMR resolves proton environments (e.g., ethyl ester CH/CH, thiadiazole aromatic protons).
- Elemental analysis verifies stoichiometric composition.
- Thin-layer chromatography (TLC) confirms purity and individuality .
Q. What is the rationale for esterifying the acetic acid moiety in this compound?
Esterification reduces the compound’s acidity, improving lipid solubility and bioavailability. This modification prolongs biological activity (e.g., antimicrobial, antifungal) by enhancing cell membrane penetration. Esters also serve as intermediates for synthesizing amides, hydrazides, or bicyclic derivatives .
Advanced Research Questions
Q. How do substituents on the phenyl or thiadiazole rings influence biological activity?
Substituent position and electronic properties critically modulate activity. For example:
- Methoxy groups at 2,4- or 3,4-positions on the phenyl ring enhance antimicrobial activity due to increased electron-donating effects, improving interaction with microbial enzymes .
- Thioether linkages (as in the thiadiazole-thioacetic acid backbone) contribute to redox-mediated mechanisms, potentially disrupting pathogen metabolism . Methodological approach: Systematic synthesis of analogs with varying substituents, followed by in vitro bioassays (e.g., MIC tests against bacterial/fungal strains) and computational docking to identify target interactions .
Q. What computational tools are used to predict the toxicity of this compound?
Tools like GUSAR (General Unrestricted Structure-Activity Relationships) predict acute toxicity by analyzing structural descriptors (e.g., lipophilicity, fragment contributions). These models correlate molecular features with LD values, enabling prioritization of low-toxicity candidates for further testing .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Stability studies involve:
- Mass balance analysis under stress conditions (heat, light, pH extremes) to quantify degradation products.
- HPLC-MS to identify hydrolytic cleavage products (e.g., free thiol or acetic acid derivatives).
- Formulation strategies (e.g., prodrug design, encapsulation) to mitigate ester hydrolysis in vivo .
Q. What experimental strategies address contradictions in reported biological data?
Discrepancies in activity data may arise from variations in:
- Test strains (e.g., Gram-positive vs. Gram-negative bacteria).
- Assay conditions (e.g., pH, incubation time). Resolution: Standardize protocols (CLSI guidelines), validate purity via HPLC, and use positive controls (e.g., ciprofloxacin for antibacterial assays) to ensure reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Routes for Derivatives
Q. Table 2. Substituent-Activity Relationships
| Substituent Position (Phenyl) | Biological Activity | Mechanism Hypothesis |
|---|---|---|
| 2,4-Dimethoxy | Strong antimicrobial | Enhanced enzyme inhibition |
| 3,4-Dimethoxy | Moderate antifungal | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
